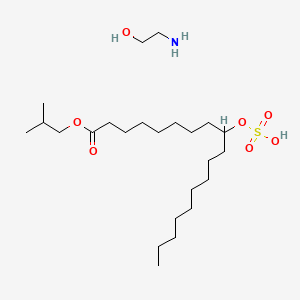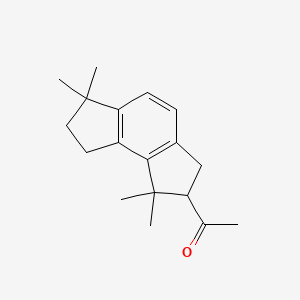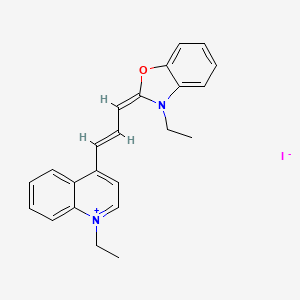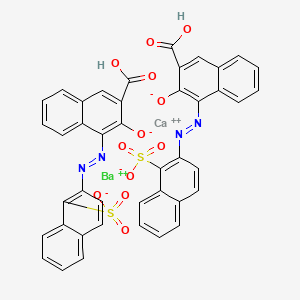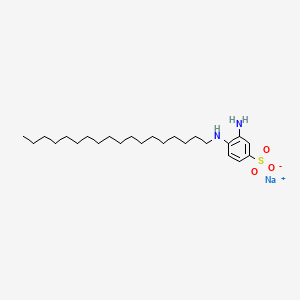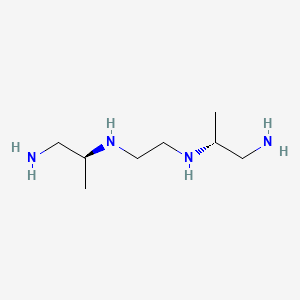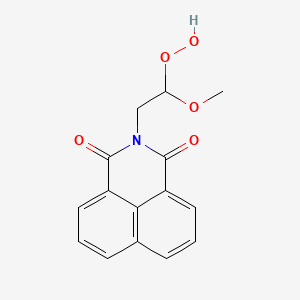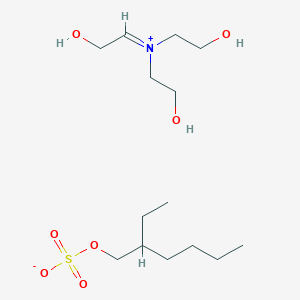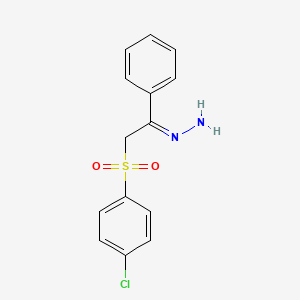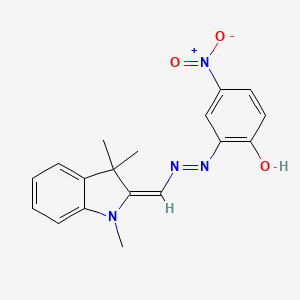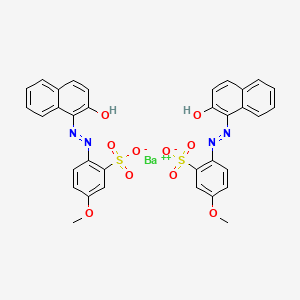
Barium bis(2-((2-hydroxy-1-naphthyl)azo)-5-methoxybenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes barium ions coordinated with azo and sulfonate groups, which contribute to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] typically involves the diazotization of 2-amino-1-naphthol followed by coupling with 5-methoxybenzenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with barium chloride to precipitate the barium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is isolated through filtration and drying processes.
化学反応の分析
Types of Reactions
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of pigments for paints, inks, and textiles.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and interaction with biological molecules. These properties make it useful in various applications, from analytical chemistry to drug delivery.
類似化合物との比較
Similar Compounds
- Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- Barium bis[2-[(2-hydroxy-1-naphthyl)azo]benzoate]
Uniqueness
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds, making it particularly valuable in industrial and research applications.
特性
CAS番号 |
85391-55-5 |
|---|---|
分子式 |
C34H26BaN4O10S2 |
分子量 |
852.1 g/mol |
IUPAC名 |
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxybenzenesulfonate |
InChI |
InChI=1S/2C17H14N2O5S.Ba/c2*1-24-12-7-8-14(16(10-12)25(21,22)23)18-19-17-13-5-3-2-4-11(13)6-9-15(17)20;/h2*2-10,20H,1H3,(H,21,22,23);/q;;+2/p-2 |
InChIキー |
WOKBFZQJLJEXBU-UHFFFAOYSA-L |
正規SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


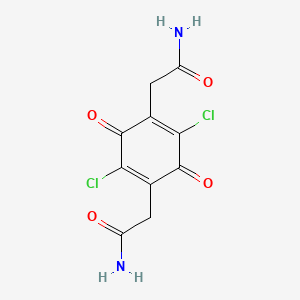
![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
